Coumarin
Overview
Description
It is a colorless crystalline solid with a sweet odor reminiscent of vanilla and a bitter taste . Coumarin is naturally found in many plants, where it serves as a chemical defense against predators . It was first isolated from tonka beans in 1820 by A. Vogel . This compound is widely used in perfumes, flavorings, and the preparation of other chemicals .
Scientific Research Applications
Coumarin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Employed in fluorescent labeling of biomolecules and metal ion detection.
Medicine: Used in the development of anticoagulant drugs such as warfarin.
Industry: Utilized in the production of perfumes, flavorings, and optical brighteners.
Mechanism of Action
Coumarins are able to interact with biological counterparts, mainly lipophilic binding sites, by establishing strong hydrophobic, and more often, π–π stacking interactions with aromatic amino acids, i.e., Phe, Tyr, and Trp . Positively charged amino acids might bind coumarins through strong cation–π interactions .
Safety and Hazards
Coumarin can cause allergic skin reaction with symptoms of redness and pain . Extreme exposure to this compound, which can result to poisoning, can cause nosebleeds, bleeding gums, bloody urine, ecchymoses, fatigue, shortness of breath, and fluid in lungs . High doses of this compound consumption have been associated with a range of adverse side effects, including liver damage and impaired cognitive development .
Future Directions
A wide variety of coumarins are available, and their pharmacological activities are of current interest thanks to their synthetic accessibility and riches in medicinal plants . Coumarins perform the valuable function as therapeutic agents in a range of medical fields . Further investigations are necessitated to study the bioavailability of different coumarins which already showed good biological activities in previous studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coumarin can be synthesized through several methods, including:
Perkin Reaction: This involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base, typically sodium acetate.
Pechmann Condensation: This method involves the reaction of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid.
Knoevenagel Condensation: This involves the reaction of aldehydes with active methylene compounds in the presence of a base, such as piperidine.
Reformatsky Reaction: This involves the reaction of α-halo esters with aldehydes or ketones in the presence of zinc.
Industrial Production Methods: Industrial production of this compound typically involves the Pechmann condensation due to its simplicity and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the product .
Chemical Reactions Analysis
Coumarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form coumaric acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: Coumaric acid.
Reduction: Dihydrothis compound.
Substitution: Nitrocoumarins and halocoumarins.
Comparison with Similar Compounds
- Warfarin
- Dicoumarol
- Esculin
Coumarin’s diverse applications and unique chemical properties make it a valuable compound in various fields of science and industry.
Properties
IUPAC Name |
chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGHJZDHTFUPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Record name | COUMARIN | |
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Record name | COUMARIN | |
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DSSTOX Substance ID |
DTXSID7020348 | |
Record name | Coumarin | |
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Molecular Weight |
146.14 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Coumarin appears as colorless crystals, flakes or colorless to white powder with a pleasant fragrant vanilla odor and a bitter aromatic burning taste. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Colorless solid with a vanilla odor; [Hawley] Colorless fine plates; [MSDSonline], Solid, COLOURLESS FLAKES WITH CHARACTERISTIC ODOUR. | |
Record name | COUMARIN | |
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Record name | 2H-1-Benzopyran-2-one | |
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Boiling Point |
568 °F at 760 mmHg (NTP, 1992), 301.71 °C, 297.00 to 301.00 °C. @ 760.00 mm Hg, 297-299 °C | |
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Flash Point |
304 °F (NTP, 1992), 150 °C | |
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Solubility |
less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ethanol; very soluble in ether and chloroform, Freely soluble in oils, Soluble in aqueous alkali, oxygenated and chlorinated solvents, In chloroform 49.4 g/100 g @ 25 °C; in pyridine 87.7 g/100 g @ 20-25 °C, In water, 1,900 mg/l @ 20 °C, 1.9 mg/mL, Solubility in water: poor | |
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Density |
0.935 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.935 @ 20 °C/4 °C, 0.94 g/cm³ | |
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Vapor Pressure |
0.01 mmHg at 117 °F ; 1 mmHg at 223 °F (NTP, 1992), 0.00098 [mmHg], VP: 1 mm Hg @ 106.0 °C; 40 mm Hg @ 189 °C, 9.8X10-4 mm Hg @ 25 °C, extrapolated, Vapor pressure, kPa at 106 °C: 0.13 | |
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Mechanism of Action |
Coumarin and some of its metabolites have been shown to inhibit glucose-6-phosphatase in liver and in liver microsomal preparation. It interferes with excision repair processes on ultra-violet-damaged DNA and with host cell reactivation of ultra-violet-irradiated phage T1 in E coli WP2., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |
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Color/Form |
Orthorhombic, rectangular plates, Colorless, crystals, flakes, or powder, White crystals | |
CAS No. |
91-64-5 | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4VZ22K1WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | COUMARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Coumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | COUMARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
154 to 158 °F (NTP, 1992), 71 °C, 68-70 °C | |
Record name | COUMARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | COUMARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Coumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | COUMARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.